3-(Diphenylmethoxy)piperidine

Vue d'ensemble

Description

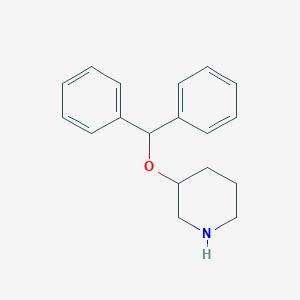

3-(Diphenylmethoxy)piperidine is an organic compound that belongs to the class of piperidine derivatives. It is characterized by a piperidine ring substituted with a diphenylmethoxy group at the third position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Diphenylmethoxy)piperidine typically involves the reaction of piperidine with diphenylmethanol. One common method includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of diphenylmethanol to form the desired product. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran under reflux conditions .

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve more efficient catalytic processes to enhance yield and reduce costs. Methods such as catalytic hydrogenation and palladium-catalyzed coupling reactions are often employed to streamline production .

Analyse Des Réactions Chimiques

Substitution Reactions

The piperidine nitrogen and oxygen atoms in the diphenylmethoxy group serve as key sites for nucleophilic or electrophilic substitution.

N-Alkylation/Arylation

-

Reagents/Conditions : Alkyl halides (e.g., 1-chloro-2-methyl-3-phenyl-2-propanol), K₂CO₃, NaI, DMF, 80°C .

-

Example : Reaction with 1-chloro-2-methyl-3-phenyl-2-propanol yields tertiary alcohols (e.g., 21 , 22 ) with >85% yields .

-

Mechanism : SN2 displacement facilitated by the basic piperidine nitrogen.

Fluorination

-

Reagents/Conditions : (Dimethylamino)sulfur trifluoride (DAST), CH₂Cl₂, -78°C .

-

Example : DAST-mediated fluorination of (S)-5 produces 2-fluoro-substituted derivatives (e.g., (R)-10 ) with >98% enantiomeric excess (ee) via an aziridinium intermediate .

-

Side Reaction : Competing hydrodefluorination may occur with rhodium catalysts, leading to non-fluorinated byproducts .

Reduction Reactions

The diphenylmethoxy group and piperidine ring undergo selective reductions.

Catalytic Hydrogenation

-

Reagents/Conditions : Pd/C or Rh/Al₂O₃, H₂ (1–3 atm), ethanol, 25–50°C .

-

Example : Hydrogenation of 3-substituted piperidines bearing fluorinated groups with Rh catalysts proceeds under milder conditions (25°C, 2 hrs) compared to Pd (50°C, 12 hrs) .

-

Outcome : High yields (80–95%) with retention of stereochemistry.

Alane Reduction

-

Example : Reduction of amides (e.g., 33 , 34 ) to 2-methylene analogs (e.g., 19 , 20 ) in 70–75% yields .

Oxidation Reactions

Oxidative modifications target the piperidine ring or benzylic positions.

C(sp³)-H Activation

-

Example : Palladium-promoted [4+2] oxidative annulation with dienes activates C(sp³)-H bonds, forming fused piperidine derivatives (e.g., 52A ) in 80–90% yields .

Epoxidation

-

Example : Epoxidation of allylic alcohols derived from piperidine precursors yields epoxides for further ring-expansion reactions .

Cycloaddition Reactions

Piperidine derivatives participate in annulation to construct polycyclic systems.

[3+3] Cycloaddition

-

Example : Reaction with aziridines (e.g., 27 ) forms 5-methylenepiperidines (e.g., 30 ) in 90–95% yields via η³-allylpalladium intermediates .

[4+2] Annulation

-

Reagents/Conditions : Quinoline organocatalyst, TFA, CHCl₃, 25°C .

-

Example : Organocatalytic annulation of N-tethered enones with dicyanoalkenes yields 2,5,5-trisubstituted piperidines (e.g., 15B ) with 85–90% ee .

Suzuki-Miyaura Coupling

-

Reagents/Conditions : Pd(PPh₃)₄, aryl boronic acids, K₂CO₃, dioxane/H₂O, 80°C .

-

Example : Coupling at the 4-position of piperidine introduces aryl groups (e.g., 120c ) in 57% yield .

Ring-Closing Metathesis (RCM)

Aziridinium Ring Opening

-

Example : DAST treatment of (S)-5 generates aziridinium intermediates (e.g., III ), which undergo regioselective fluoride attack to yield (R)-32 with >98% ee .

Mannich Reaction

Table 1: Key Reaction Conditions and Outcomes

Applications De Recherche Scientifique

3-(Diphenylmethoxy)piperidine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, including anticancer and neuroprotective effects.

Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mécanisme D'action

The mechanism of action of 3-(Diphenylmethoxy)piperidine involves its interaction with specific molecular targets. It is known to modulate various signaling pathways, including the NF-κB and PI3K/Akt pathways, which are crucial in cell survival and proliferation. The compound may also act as an inhibitor of certain enzymes, thereby affecting metabolic processes .

Comparaison Avec Des Composés Similaires

Piperidine: A basic nitrogen-containing heterocycle.

Diphenylmethanol: A precursor in the synthesis of 3-(Diphenylmethoxy)piperidine.

Ebastine: A related compound used as an antihistamine.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike simple piperidine or diphenylmethanol, the combination of these moieties in this compound results in enhanced biological activity and potential therapeutic applications .

Activité Biologique

3-(Diphenylmethoxy)piperidine is an organic compound classified as a piperidine derivative, notable for its unique diphenylmethoxy substitution at the third position of the piperidine ring. This structural characteristic positions it as a compound of interest in medicinal chemistry, particularly due to its potential biological activities.

- Chemical Formula: CHN

- CAS Number: 78503-38-5

- Molecular Weight: 278.39 g/mol

The compound's synthesis typically involves the reaction of piperidine with diphenylmethanol, utilizing bases like sodium hydride in aprotic solvents such as tetrahydrofuran under reflux conditions.

This compound exerts its biological effects through interactions with various molecular targets, notably modulating signaling pathways such as NF-κB and PI3K/Akt. These pathways are critical for cell survival and proliferation. The compound has been shown to inhibit specific enzymes, affecting metabolic processes .

Pharmacological Properties

Research indicates that this compound may possess several pharmacological properties:

- Anticancer Activity: Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.

- Neuroprotective Effects: It has been investigated for potential neuroprotective properties, particularly in models of neurodegenerative diseases.

- Antimicrobial Activity: Some derivatives have shown efficacy against various bacterial and fungal strains, indicating potential applications in treating infections.

Comparative Biological Activity

The biological activity of this compound can be compared with other piperidine derivatives. The following table summarizes key findings from various studies:

| Compound | Target | Activity |

|---|---|---|

| This compound | NF-κB Pathway | Inhibition |

| Piperidine | General Antimicrobial | Moderate |

| Ebastine | Antihistamine | High |

Study on Dopamine Transporter Binding

A study explored the binding affinities of various piperidine derivatives, including those similar to this compound, to dopamine and serotonin transporters. The findings indicated that minor structural modifications could significantly alter binding affinities and selectivity between these transporters, suggesting potential therapeutic applications in treating addiction and mood disorders .

Antiviral Activity Screening

Another research effort evaluated the antiviral properties of related piperidine compounds against HIV-1 and other viruses. The results demonstrated that certain derivatives exhibited moderate protection against viral replication, indicating a promising avenue for developing antiviral agents .

In Silico Predictions

Recent computational studies using tools like PASS (Prediction of Activity Spectra for Substances) have predicted a wide range of biological activities for new piperidine derivatives, including antiarrhythmic and antimicrobial properties. These predictions support further experimental validation and development of these compounds into effective therapeutic agents .

Propriétés

IUPAC Name |

3-benzhydryloxypiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-3-8-15(9-4-1)18(16-10-5-2-6-11-16)20-17-12-7-13-19-14-17/h1-6,8-11,17-19H,7,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMFVQWWCVDATC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376197 | |

| Record name | 3-(DIPHENYLMETHOXY)PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78503-38-5 | |

| Record name | 3-(DIPHENYLMETHOXY)PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.